3-(4,4-Dimethylpiperidin-1-yl)propanoic acid hydrochloride
Description
Historical Development of Piperidine-Based Pharmaceutical Compounds
Piperidine, a six-membered heterocyclic amine, has served as a foundational scaffold in drug design since its isolation from black pepper alkaloids in the 19th century. Early applications focused on its role in natural products like coniine and piperine, but synthetic modifications unlocked broader therapeutic potential. The hydrogenation of pyridine to piperidine in the 20th century enabled industrial-scale production, facilitating its incorporation into antihistamines, antipsychotics, and analgesics.
A pivotal advancement occurred with the development of opioid receptor antagonists such as the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines described in US Patent 4,992,450. These compounds demonstrated how strategic substitution on the piperidine ring could enhance receptor selectivity—a principle applicable to 3-(4,4-dimethylpiperidin-1-yl)propanoic acid derivatives. Contemporary research emphasizes piperidine’s versatility, with over 2,000 piperidine-containing compounds entering clinical trials between 2005–2015.
Significance in Medicinal Chemistry
The 4,4-dimethylpiperidine moiety in 3-(4,4-dimethylpiperidin-1-yl)propanoic acid hydrochloride introduces three critical pharmacophoric features:
- Steric Hindrance : The geminal dimethyl groups at C4 restrict ring puckering, favoring bioactive conformations.
- Basicity : The piperidine nitrogen (pKa ~11) enables protonation under physiological conditions, enhancing membrane permeability.
- Acid Functionality : The propanoic acid side chain (pKa ~4.5) provides hydrogen-bonding capacity and facilitates salt formation for improved solubility.
These properties suggest potential applications in:
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name follows a hierarchical substitution protocol:
Base Structure :
- Parent chain: Piperidine (azacyclohexane)
- Substituents:
- Two
Properties
IUPAC Name |
3-(4,4-dimethylpiperidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2)4-7-11(8-5-10)6-3-9(12)13;/h3-8H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCFTHXZXBMVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CCC(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylpiperidin-1-yl)propanoic acid hydrochloride typically involves the reaction of 4,4-dimethylpiperidine with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and development.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethylpiperidin-1-yl)propanoic acid hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the piperidine ring.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is known for its role in the development of drugs targeting gastrointestinal recovery. Specifically, it is related to Alvimopan, a medication indicated to accelerate recovery following bowel surgeries. Alvimopan functions by blocking opioid receptors in the gut, thereby enhancing gastrointestinal motility and reducing the time to recovery after surgery . The hydrochloride form of 3-(4,4-Dimethylpiperidin-1-yl)propanoic acid is crucial for ensuring the stability and solubility of the drug in formulations.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that exhibit enhanced pharmacological properties. For instance, researchers have developed several analogs that improve upon the efficacy and safety profiles of existing medications. The synthesis often involves modifying the piperidine ring or the propanoic acid moiety to optimize biological activity .
Biological Studies
Structure-Activity Relationship (SAR) Studies
In biological research, 3-(4,4-Dimethylpiperidin-1-yl)propanoic acid hydrochloride is utilized to investigate the structure-activity relationships of piperidine derivatives. These studies help elucidate how modifications to the chemical structure influence biological activity, toxicity, and pharmacokinetics. For example, variations in substituents on the piperidine ring can lead to significant changes in receptor binding affinity and selectivity .
Toxicity Assessments
The compound has been included in studies assessing acute toxicity levels compared to other pharmaceuticals. Research indicates that derivatives of this compound exhibit lower toxicity levels than traditional drugs like streptomycin and ciprofloxacin, making them promising candidates for further development .
Case Study: Alvimopan Derivatives
In a recent study focusing on Alvimopan derivatives derived from this compound, researchers identified several compounds that demonstrated improved efficacy in promoting gastrointestinal recovery post-surgery. These derivatives were tested in preclinical models showing a marked reduction in recovery time compared to standard treatments .
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethylpiperidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
(Z)-Ethyl 2-(Piperidin-3-ylidene)acetate Hydrochloride (CAS 957472-02-5)
- Structural Differences : Contains an ethyl ester and a piperidine ring with a double bond at the 3-position, unlike the saturated 4,4-dimethylpiperidine group in the target compound.
- However, the absence of a carboxylic acid group limits its ionization at physiological pH.
- Similarity Score : 0.67 (moderate structural overlap) .
3-(Piperidin-1-yl)propanoic Acid (CAS 26371-07-3)
- Structural Differences : Lacks the 4,4-dimethyl substitution on the piperidine ring, reducing steric hindrance and lipophilicity compared to the target compound.
- Key Properties : The free carboxylic acid group enhances water solubility but may reduce membrane permeability.
- Similarity Score : 0.62 .
- Applications: Piperidine-propanoic acid hybrids are explored as intermediates in anticonvulsant or analgesic agents .
4-(Piperidin-4-yl)benzoic Acid Hydrochloride (CAS 149353-84-4)
- Key Properties : The aromatic ring may improve binding to hydrophobic enzyme pockets. The hydrochloride salt ensures solubility in polar solvents.
- Similarity Score : 0.61 .
- Applications : Benzoic acid derivatives are common in antimicrobial and anti-inflammatory drugs .
3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic Acid Dihydrochloride (CAS 1179371-28-8)
- Structural Differences : Features a piperazine ring with a 4,6-dimethylpyrimidinyl substituent, adding hydrogen-bonding sites absent in the target compound.
- Applications : Piperazine-pyrimidine hybrids are studied for kinase inhibition and anticancer activity .
Comparative Data Table
Research Findings and Implications
- Salt Forms: Hydrochloride or dihydrochloride salts (e.g., in CAS 1179371-28-8) improve aqueous solubility, critical for intravenous formulations .
- Diverse Applications: Piperidine and piperazine derivatives are versatile in drug design, with applications ranging from central nervous system modulators (e.g., diphenoxylate in ) to osteoporosis treatments (e.g., ronacaleret in ).
Q & A
Q. What are the recommended analytical techniques for verifying the purity and structural integrity of 3-(4,4-dimethylpiperidin-1-yl)propanoic acid hydrochloride?
- Methodological Answer : Purity assessment typically employs titration (e.g., acid-base titration using sodium hydroxide in alcoholic media) and spectroscopic methods. Infrared (IR) spectroscopy can confirm functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and tertiary amine (C-N stretch ~1200 cm⁻¹). For structural validation, nuclear magnetic resonance (NMR) is critical: -NMR should resolve the piperidine ring protons (δ 1.0–3.0 ppm) and the propanoic acid chain (δ 2.5–3.5 ppm). High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities .
Q. How can researchers optimize the synthesis of this compound from precursor compounds?
- Methodological Answer : A common approach involves coupling 4,4-dimethylpiperidine with a propanoic acid derivative. For example, nucleophilic substitution or reductive amination could link the piperidine to a brominated propanoic acid ester, followed by hydrolysis to the carboxylic acid. Acidic workup (e.g., HCl) yields the hydrochloride salt. Reaction conditions (e.g., temperature, solvent polarity) should be tuned to minimize side products like unreacted piperidine or ester intermediates. Yields can be improved by using anhydrous solvents and catalytic agents (e.g., triethylamine for neutralization) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization from hot ethanol or methanol is widely used due to the compound’s solubility in polar solvents. Column chromatography (silica gel, eluting with dichloromethane/methanol gradients) may separate non-polar impurities. For persistent impurities like unreacted amines, ion-exchange chromatography can selectively bind the protonated hydrochloride form .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should include accelerated degradation tests under varying pH (e.g., 1–10) and temperatures (25–60°C). The hydrochloride salt is prone to hydrolysis in alkaline conditions, releasing free base. High-temperature storage may degrade the carboxylic acid group, forming decarboxylation byproducts. Use buffered solutions (pH 4–6) and inert atmospheres to mitigate oxidation. Monitor degradation via HPLC-MS to identify breakdown products .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound across different solvents?
- Methodological Answer : Solvent-induced shifts are common. For -NMR, compare spectra in deuterated DMSO (polar aprotic) versus CDCl₃ (non-polar). In DMSO, hydrogen bonding with the carboxylic acid may broaden peaks, while CDCl₃ enhances resolution of piperidine protons. Dynamic NMR experiments at varying temperatures can clarify conformational exchange in the piperidine ring. Cross-validate with -NMR and 2D techniques (COSY, HSQC) .
Q. How can researchers mechanistically study the reactivity of this compound in nucleophilic substitution or coupling reactions?
- Methodological Answer : Computational modeling (DFT or molecular dynamics) predicts reactive sites, such as the piperidine nitrogen or carboxylic acid oxygen. Experimentally, track reaction progress using in-situ IR to monitor carbonyl group consumption. Isotopic labeling (e.g., -piperidine) combined with mass spectrometry identifies bond-forming steps. Kinetic studies under varying reagent stoichiometries reveal rate-limiting stages .
Q. What experimental designs are suitable for evaluating the compound’s potential as a pharmacophore in receptor-binding assays?
- Methodological Answer : Radioligand displacement assays (e.g., using -labeled analogs) quantify affinity for target receptors like GPCRs. Surface plasmon resonance (SPR) measures binding kinetics in real time. For functional activity, cAMP or calcium flux assays in cell lines transfected with target receptors are recommended. Include positive/negative controls (e.g., known agonists/antagonists) and validate results with mutational analysis of receptor binding pockets .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies between theoretical and observed molecular weights in mass spectrometry (MS) analysis?
- Methodological Answer : First, confirm ionization mode (ESI vs. EI). The hydrochloride salt may produce [M+H]⁺ or [M+Na]⁺ adducts, while free base could appear as [M-Cl]⁺. Adjust MS parameters (e.g., capillary voltage) to minimize in-source fragmentation. For high-resolution MS (HRMS), calibrate with internal standards (e.g., sodium formate clusters) and compare isotopic patterns with theoretical simulations .
Q. What steps mitigate batch-to-batch variability in synthesis yields of this compound?
- Methodological Answer : Standardize precursor quality (e.g., ≥98% purity via supplier certificates) and reaction conditions (moisture-free environment, inert gas purge). Implement process analytical technology (PAT) like inline IR for real-time monitoring. Statistical tools (e.g., design of experiments, DOE) optimize parameters like reaction time and catalyst loading .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
Use fume hoods for weighing and synthesis to avoid inhalation. Wear nitrile gloves and safety goggles; the hydrochloride salt may cause skin/eye irritation. Neutralize spills with sodium bicarbonate before disposal. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
